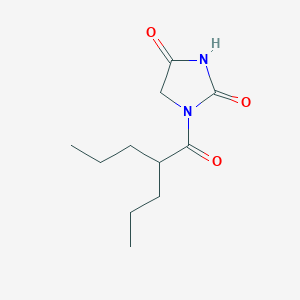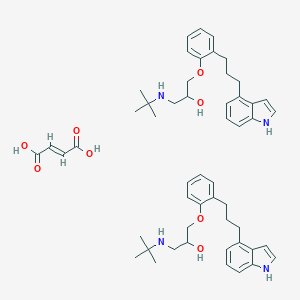
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate, also known as carvedilol, is a beta-blocker medication used to treat heart failure and hypertension. Carvedilol works by blocking the beta-adrenergic receptors, which reduces the heart's workload and decreases blood pressure. In
Mechanism Of Action
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels. This reduces the heart's workload and decreases blood pressure. Carvedilol also has alpha-adrenergic blocking properties, which further reduces blood pressure.
Biochemical And Physiological Effects
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which decreases heart rate and contractility. Carvedilol also reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may protect against oxidative stress in the heart.
Advantages And Limitations For Lab Experiments
Carvedilol has a number of advantages for lab experiments. It is readily available and can be synthesized in large quantities. Carvedilol is also well-tolerated in animal models and has a low risk of toxicity. However, there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in long-term studies. Carvedilol also has a complex mechanism of action, which may make it difficult to interpret results.
Future Directions
There are a number of future directions for research on 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate. One area of interest is the role of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in the treatment of heart failure with preserved ejection fraction (HFpEF). HFpEF is a common form of heart failure that is difficult to treat, and there is currently no effective therapy. Carvedilol has been shown to improve left ventricular function in patients with HFpEF, and further research is needed to determine its effectiveness in treating this condition.
Another area of interest is the use of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in combination with other medications for the treatment of hypertension. Carvedilol has been shown to be effective on its own, but it may be even more effective when used in combination with other medications, such as diuretics or ACE inhibitors.
Conclusion
In conclusion, 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate is a beta-blocker medication used to treat heart failure and hypertension. It works by blocking beta-adrenergic receptors and reducing sympathetic nervous system activity. Carvedilol has a number of biochemical and physiological effects, including reducing blood pressure and improving left ventricular function. While there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments, it has a number of advantages and is a promising area of research for the treatment of heart failure and hypertension.
Synthesis Methods
Carvedilol is synthesized by reacting 3-(9H-carbazol-4-yloxy)-2-hydroxypropylamine with 2-(2-methoxyphenoxy)ethylchloride in the presence of a base. The resulting product is then treated with tert-butylamine to form the fumarate salt of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate.
Scientific Research Applications
Carvedilol has been extensively studied in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalizations, and increase survival rates in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension.
properties
CAS RN |
109920-83-4 |
|---|---|
Product Name |
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate |
Molecular Formula |
C52H68N4O8 |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-[3-(1H-indol-4-yl)propyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/2C24H32N2O2.C4H4O4/c2*1-24(2,3)26-16-20(27)17-28-23-13-5-4-8-19(23)11-6-9-18-10-7-12-22-21(18)14-15-25-22;5-3(6)1-2-4(7)8/h2*4-5,7-8,10,12-15,20,25-27H,6,9,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
SFQDJCLMNVHUCB-WXXKFALUSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
synonyms |
but-2-enedioic acid, 1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(tert-bu tylamino)propan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



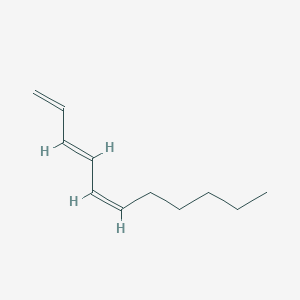

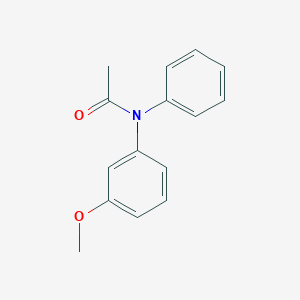
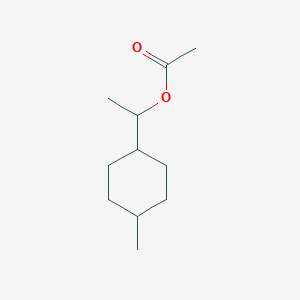
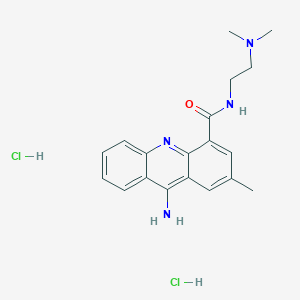


![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
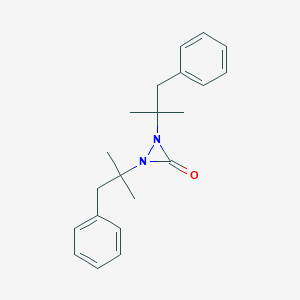
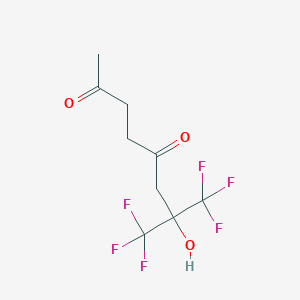
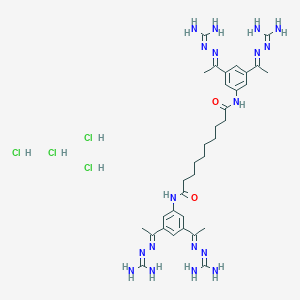
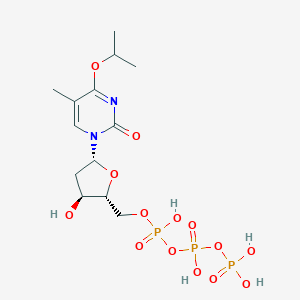
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
